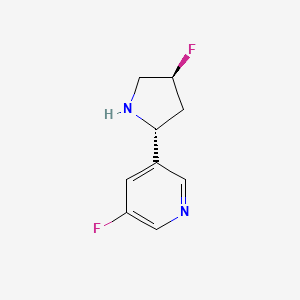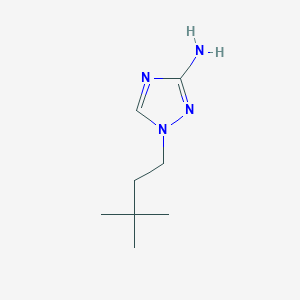
1-(Cyclohexyloxy)-2-iodocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexyloxy)-2-iodocyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodine atom and a cyclohexyloxy group. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of both iodine and cyclohexyloxy groups imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane typically involves the iodination of cyclohexyloxycyclohexane. One common method is the reaction of cyclohexyloxycyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohexyloxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form cyclohexyloxycyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of cyclohexyloxycyclohexanol, cyclohexyloxycyclohexanenitrile, or cyclohexyloxycyclohexylamine.
Oxidation: Formation of cyclohexyloxycyclohexanone.
Reduction: Formation of cyclohexyloxycyclohexane.
Aplicaciones Científicas De Investigación
1-(Cyclohexyloxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexyloxy)-2-iodocyclohexane depends on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. Additionally, the cyclohexyloxy group can interact with hydrophobic regions of target molecules, enhancing the compound’s solubility and bioavailability. The exact pathways and molecular targets involved vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(Cyclohexyloxy)-2-iodocyclohexane can be compared with other similar compounds, such as:
1-(Cyclohexyloxy)-2-bromocyclohexane: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical properties and reactivity.
1-(Cyclohexyloxy)-2-chlorocyclohexane: Contains a chlorine atom, which is even less reactive than bromine and iodine, resulting in distinct reactivity patterns.
1-(Cyclohexyloxy)-2-fluorocyclohexane: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s chemical behavior.
Propiedades
Fórmula molecular |
C12H21IO |
|---|---|
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
1-cyclohexyloxy-2-iodocyclohexane |
InChI |
InChI=1S/C12H21IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |
Clave InChI |
OZPYLTAVJOOKJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2CCCCC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)

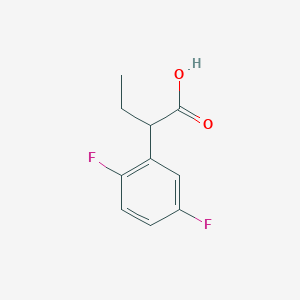
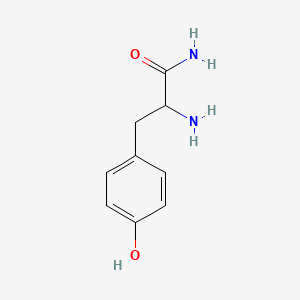



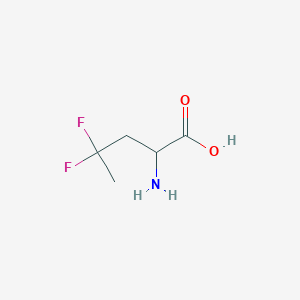

![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)

